molecular formula C3H4O4 B1345601 Malonic acid-d4 CAS No. 813-56-9

Malonic acid-d4

Cat. No. B1345601
CAS RN: 813-56-9
M. Wt: 108.09 g/mol
InChI Key: OFOBLEOULBTSOW-BGOGGDMHSA-N
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Description

Malonic acid-d4, also known as Propanedioic-2,2-d2 acid-1,3-d2 or Tetradeuteriomalonic acid, is a compound with the linear formula CD2(CO2D)2 . It has a molecular weight of 108.09 .


Synthesis Analysis

A novel synthetic pathway of malonic acid has been designed, where oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid . This pathway is sequentially catalyzed by α-keto decarboxylase and malonic semialdehyde dehydrogenase . Another study reported a synthetic route to malonic acid half thioesters (MAHTs) and oxyesters (MAHOs), with an unexpectedly large difference in enolization chemistry between MAHTs and MAHOs .


Molecular Structure Analysis

The molecular structure of Malonic acid-d4 includes 10 bonds in total. There are 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), and 2 hydroxyl groups .


Chemical Reactions Analysis

Malonic acid-d4 reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . In the green Knoevenagel reaction of benzaldehyde and malonic acid, the carbon–carbon formation reaction is catalyzed by a double Schiff base formed by benzaldehyde and ammonia .


Physical And Chemical Properties Analysis

Malonic acid-d4 has a molecular weight of 108.09 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 74.6 Ų .

Safety and Hazards

Malonic acid-d4 is classified as causing serious eye irritation (Category 2A, H319) according to the safety data sheet . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

A novel biological pathway for producing malonic acid from renewable resources has been proposed . The Global Malonic Acid Market is anticipated to reach a valuation of USD 117.1 million by 2023, with a steady CAGR of 3.1% projected for the forecast period (2023-2032) .

properties

IUPAC Name

dideuterio 2,2-dideuteriopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOBLEOULBTSOW-BGOGGDMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231042
Record name (2H2)Malonic (2H2)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

813-56-9
Record name Propanedioic-2,2-d2 acid-1,3-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=813-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H2)Malonic (2H2)acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H2)Malonic (2H2)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H2]malonic [2H2]acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using malonic acid-d4 in the study of recoil reactions?

A1: The research paper investigates the reactions of recoil-produced nitrogen-13 (¹³N) atoms with organic molecules. Malonic acid-d4, with its fully deuterated carbon backbone (CD2(COOD)2), serves as a useful target molecule in this context. [] The use of deuterium, a heavier isotope of hydrogen, allows researchers to track reaction pathways and product formation more effectively. By analyzing the distribution of ¹³N-labeled products formed after bombarding malonic acid-d4 with recoil ¹³N, insights can be gained into the mechanisms and energetics of these hot atom reactions.

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